molecular formula C23H19N3O6S3 B2779897 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate CAS No. 877642-67-6

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate

Cat. No.: B2779897
CAS No.: 877642-67-6
M. Wt: 529.6
InChI Key: XXAXTCAIMKJPDQ-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This complex compound features a hybrid structure incorporating multiple pharmaceutically relevant heterocyclic systems, including a 4H-pyran-3-yl core, a 1,3,4-thiadiazole ring, and a thiophene-2-carboxamido moiety, linked via a thiomethyl bridge and esterified with a 4-isopropoxybenzoate group. The strategic integration of these pharmacophores suggests potential for diverse biological activities, making it a valuable candidate for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound in the development of novel enzyme inhibitors, particularly given the known bioactivity of its constituent parts; the 1,3,4-thiadiazole scaffold is frequently associated with antimicrobial, anticancer, and anti-inflammatory properties, while the benzoate ester can influence the molecule's lipophilicity and bioavailability. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S3/c1-13(2)31-15-7-5-14(6-8-15)21(29)32-18-11-30-16(10-17(18)27)12-34-23-26-25-22(35-23)24-20(28)19-4-3-9-33-19/h3-11,13H,12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAXTCAIMKJPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiophene-2-carboxamide Formation

    • The starting material thiophene can be transformed into thiophene-2-carboxamide through an amidation reaction.

    • Typical reagents: Thiophene-2-carboxylic acid, ammonia or amine, and a dehydrating agent such as EDC or DCC.

    • Reaction conditions: Room temperature to moderate heat, typically in a solvent like dichloromethane or DMF.

  • Formation of 1,3,4-Thiadiazole Ring

    • Thiophene-2-carboxamide can be reacted with thionyl chloride (SOCl₂) to introduce a thio group, forming 1,3,4-thiadiazole.

    • Reaction conditions: Elevated temperature under reflux.

  • Formation of 4H-Pyran Ring

    • The thiadiazole derivative undergoes a cyclization reaction to form the 4H-pyran ring.

    • Common reagents: Phosphorus oxychloride (POCl₃), a base like pyridine.

    • Reaction conditions: High temperature, often under an inert atmosphere.

  • Attachment of Isopropoxybenzoate Group

    • Finally, an esterification reaction to attach the isopropoxybenzoate group to the pyran ring.

    • Reagents: Isopropoxybenzoic acid, coupling agents like DCC.

    • Reaction conditions: Ambient to slight heat, often in a polar solvent.

Industrial Production Methods

  • Large-scale production involves similar steps but is optimized for yield and cost. Flow chemistry and catalytic processes are commonly employed to increase efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thiophene and thiadiazole moieties.

  • Reduction: : Reductive reactions can modify the carbonyl group or amide functionality.

  • Substitution: : Various nucleophilic substitution reactions can take place, particularly at the thiophene and benzene rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Alkylating agents, halogens for electrophilic substitutions.

Major Products

  • Depending on the reaction type, products can include various oxidized derivatives, reduced amides, and substituted benzene or thiophene compounds.

Scientific Research Applications

Biological Applications

The compound has shown promise in various biological applications:

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties against a range of pathogens, including:

  • Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans

A study demonstrated that certain synthesized compounds with similar structures exhibited high antibacterial activity through molecular docking studies targeting transpeptidases .

Antitumor Activity

The compound has been evaluated for its antitumor potential against human cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The results showed that some derivatives exhibited comparable efficacy to standard chemotherapeutic agents like cisplatin . Molecular docking studies revealed interactions with dihydrofolate reductase, suggesting a mechanism for its antitumor activity .

Material Science Applications

In addition to biological applications, the compound's unique structural features make it suitable for various material science applications:

  • Organic Electronics : The presence of conjugated systems within the structure can facilitate charge transport properties, making it a candidate for organic semiconductor materials.
  • Sensors : The compound's ability to interact with specific analytes could be harnessed in sensor technology for environmental monitoring.

Case Studies

Several studies have explored the synthesis and application of related compounds:

  • Antimicrobial Studies : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The results highlighted the importance of structural modifications in enhancing biological activity .
  • Anticancer Research : Investigations into the anticancer properties of thiadiazole-based compounds showed promising results against multiple cancer cell lines, emphasizing the potential for developing new therapeutic agents .

Mechanism of Action

The compound's effects stem from its ability to interact with molecular targets in biological systems:

  • Molecular Targets: : Enzymes, receptors, and DNA are potential targets.

  • Pathways Involved: : It may inhibit specific enzymes or modulate receptor activity, thus affecting cellular pathways like signal transduction or gene expression.

  • The thiophene and thiadiazole rings are particularly important for binding interactions.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives with variations in the benzoate substituent or heterocyclic systems (Table 1).

Table 1: Structural Comparison of Analogues

Compound Name Substituent on Benzoate Heterocycle Core Key Functional Groups
Target Compound 4-isopropoxy 4H-pyran, 1,3,4-thiadiazole Thiophene-2-carboxamide, thioether linkage
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-ethoxybenzoate 2-ethoxy 4H-pyran, 1,3,4-thiadiazole Thiophene-2-carboxamide, thioether linkage
6-Methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (7b) N/A Thieno-triazepine Methoxyphenyl, carboxamide
5-Amino-3-methyl-4-({2-[(4-methylphenyl)carbamothioyl]hydrazino}carbonyl)thiophene-2-carboxamide (9b) N/A Thiophene, hydrazine Methylphenyl carbamothioyl, amino group
  • Substituent Effects : The ethoxy analogue () shares the pyran-thiadiazole core but differs in the benzoate substituent position (2- vs. 4-) and chain length. The isopropoxy group in the target compound likely increases steric hindrance and lipophilicity, which may influence pharmacokinetics .
  • Heterocycle Diversity: Compound 7b () replaces the pyran-thiadiazole system with a fused thieno-triazepine ring, reducing rigidity but introducing a carboxamide group. This structural flexibility could alter binding affinity in biological targets .

Physicochemical Data :

  • Spectroscopic Profiles : IR and NMR data for analogues (e.g., 9b) confirm NH (3300–3100 cm⁻¹), C=O (1680–1650 cm⁻¹), and C-S-C (700–600 cm⁻¹) stretches, consistent with the target compound’s expected spectral features .

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic molecule characterized by its unique hybrid structure, which incorporates various functional groups. This complexity enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

Molecular Structure

The molecular formula of this compound is C23H19N3O6S3C_{23}H_{19}N_{3}O_{6}S_{3}, with a molecular weight of approximately 529.6 g/mol . Its structure features a pyran ring , thiadiazole , and thiophene moieties , which are known for their potential biological activities.

The biological activity of this compound likely stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiadiazole and pyran rings suggests potential interactions with key biological pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological properties, including:

  • Anticancer Activity : Many derivatives of thiadiazoles and pyrans have shown promising results against various cancer cell lines.
  • Anticholinesterase Activity : Some related compounds have demonstrated significant inhibition of acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities reported for structurally similar compounds:

Compound TypeBiological ActivityReference
Thiadiazole DerivativesAnticancer, Antimicrobial
Pyran-based CompoundsAntioxidant, Anti-inflammatory
Thiophene CarboxamidesAnticancer, Antiviral
Mannich BasesAnticancer, Analgesic

Case Studies

  • Anticholinesterase Evaluation : A study synthesized various thiadiazole derivatives and evaluated their acetylcholinesterase inhibitory activity. One derivative outperformed donepezil (IC50 = 0.6 ± 0.05 µM), indicating strong potential for Alzheimer's treatment .
  • Anticancer Activity : Research on Mannich bases has shown significant antiproliferative effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines, highlighting the potential for further exploration in cancer therapy .

Q & A

Basic: What are the key steps in synthesizing the compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves multi-step organic reactions, typically starting with thiophene-2-carboxamide derivatization, followed by thiadiazole ring formation, pyran core assembly, and esterification with 4-isopropoxybenzoate. Key steps include:

StepReaction TypeCritical ParametersOptimization Strategies
1Thiadiazole formationTemperature (80–100°C), solvent (DMF/THF)Adjust pH to 7–8 for amide coupling; use carbodiimide catalysts
2Pyran ring cyclizationReflux in acetic anhydrideControl reaction time (4–6 hrs) to avoid over-oxidation
3EsterificationCoupling agent (DCC/DMAP)Use anhydrous conditions; monitor via TLC for completion

Yield optimization requires strict control of solvent purity, stoichiometric ratios, and intermediate purification (e.g., column chromatography) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from variations in assay conditions, cell lines, or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use CLSI/M7 guidelines for antimicrobial testing (e.g., MIC determination against S. aureus ATCC 25923) .
  • Structural Validation: Confirm batch purity via HPLC (>95%) and NMR to rule out degradants influencing activity .
  • Mechanistic Profiling: Compare target inhibition (e.g., kinase assays) across studies to identify context-dependent effects .

For example, reports anticancer activity via tubulin inhibition, while highlights antimicrobial effects—differences may stem from target selectivity or assay endpoints .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

Answer:

TechniqueApplicationKey Data Points
1H/13C NMR Confirm functional groups (e.g., thiophene protons at δ 7.2–7.5 ppm)Integration ratios, coupling constants
HRMS Verify molecular weight (e.g., [M+H]+ at m/z 501.55)Isotopic pattern matching
HPLC Assess purity (>95%)Retention time vs. reference standard

Combined spectral data ensures structural fidelity and quantifies impurities impacting biological reproducibility .

Advanced: What in silico strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM). Focus on thiadiazole and pyran interactions with catalytic residues .
  • QSAR Modeling: Train models on analogues (e.g., thiadiazole derivatives) to predict logP, solubility, and IC50 values .
  • MD Simulations: Assess binding stability (50 ns trajectories) to identify key hydrogen bonds (e.g., thiophene carboxamido with Asp83 in gyrase) .

highlights DFT calculations for similar compounds, guiding electronic property analysis .

Basic: How can solubility challenges be addressed to improve bioavailability?

Answer:

ChallengeStrategyExample
Low aqueous solubilityCo-solvent systems (PEG-400/EtOH)20% PEG-400 increases solubility 5-fold
Instability at pH 7.4Prodrug design (e.g., phosphate ester)Enhances plasma stability
Poor membrane permeabilityNanoformulation (liposomes)Encapsulation efficiency >80% via thin-film hydration

Preformulation studies (DSC/TGA) and in vitro Caco-2 assays are critical for optimizing delivery .

Advanced: How can SAR studies guide derivatization to enhance pharmacological profiles?

Answer:

Functional GroupModificationObserved Effect
Thiadiazole-SHReplace with methylthioIncreased lipophilicity (logP +0.5) and antifungal activity
Pyran-4-oxoIntroduce electron-withdrawing substituentsEnhanced tubulin binding (IC50 reduced by 40%)
Benzoate isopropoxySubstitute with trifluoromethoxyImproved metabolic stability (t1/2 ↑ 2.5x)

and provide templates for prioritizing modifications based on steric/electronic effects .

Basic: What in vitro assays evaluate antimicrobial efficacy, and how are controls designed?

Answer:

  • Broth Microdilution (CLSI M07): Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Include ciprofloxacin as a positive control and DMSO vehicle controls .
  • Time-Kill Assays: Assess bactericidal effects (0–24 hrs) at 2x MIC. Use growth curves to differentiate static vs. cidal activity .
  • Resistance Studies: Serial passage assays (20 generations) to monitor MIC shifts and resistance mechanisms .

Advanced: What metabolomics approaches identify off-target effects in mammalian cells?

Answer:

  • Untargeted LC-MS/MS: Profile HEK-293 or HepG2 lysates post-treatment (IC50 dose). Annotate dysregulated pathways (e.g., KEGG) .
  • Isotope Tracing: Use 13C-glucose to track TCA cycle disruptions indicative of mitochondrial toxicity .
  • Network Pharmacology: Integrate transcriptomics (RNA-seq) with metabolite data to map off-target interactions (e.g., CYP450 inhibition) .

highlights thiazinanone derivatives with unexpected effects on lipid metabolism, emphasizing multi-omics validation .

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